5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide

Physicochemical_properties Drug_likeness Phthalazine_SAR

5-(4-Chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide (CAS 736940-27-5, PubChem CID is a synthetic small-molecule sulfonamide belonging to the 1,4-disubstituted phthalazine class. Its molecular formula is C₁₆H₁₄ClN₃O₂S, with a molecular weight of 347.8 g/mol.

Molecular Formula C16H14ClN3O2S
Molecular Weight 347.82
CAS No. 736940-27-5
Cat. No. B2356448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide
CAS736940-27-5
Molecular FormulaC16H14ClN3O2S
Molecular Weight347.82
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl)S(=O)(=O)NC
InChIInChI=1S/C16H14ClN3O2S/c1-10-7-8-11(9-14(10)23(21,22)18-2)15-12-5-3-4-6-13(12)16(17)20-19-15/h3-9,18H,1-2H3
InChIKeyAGUKMYOVAYYXLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide (CAS 736940-27-5): Core Chemical Identity and Classification for Research Procurement


5-(4-Chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide (CAS 736940-27-5, PubChem CID 2772392) is a synthetic small-molecule sulfonamide belonging to the 1,4-disubstituted phthalazine class [1]. Its molecular formula is C₁₆H₁₄ClN₃O₂S, with a molecular weight of 347.8 g/mol [1]. The compound features a 4-chloro substituent on the phthalazine heterocycle and an N,2-dimethylbenzenesulfonamide moiety at position 1, a substitution pattern that distinguishes it from the larger family of phthalazine-based kinase inhibitors and carbonic anhydrase inhibitors described in recent medicinal chemistry literature [2].

Why Phthalazine Sulfonamide Analogs Cannot Be Interchanged with 5-(4-Chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide


Phthalazine sulfonamide derivatives exhibit profound structure–activity relationship (SAR) sensitivity to even minor substitution changes. In a 2024 carbonic anhydrase inhibition study, the introduction of a 4-methyl-3-sulfamoylphenyl group at position 1 of the phthalazine ring (compound 5d) shifted hCA IX inhibitory potency to Ki = 4.8 nM, whereas replacement with a 4-hydroxybenzene group (compound 3b) yielded Ki = 4.6 nM—subtle structural variations producing distinct isoform selectivity profiles [1]. The target compound bears a 4-chloro substituent rather than the amino, hydroxy, or benzamide groups common in literature-reported active analogs, and its N,2-dimethylbenzenesulfonamide motif differs from the 4-aminobenzenesulfonamide zinc-binding group essential for potent carbonic anhydrase inhibition [1]. This means that neither the CA-inhibitory profile nor the VEGFR-2 kinase inhibition data reported for other phthalazine derivatives can be assumed to apply; procurement decisions for a given screening campaign or SAR program must be based on the specific substitution pattern of CAS 736940-27-5 [2].

Quantitative Differentiation Evidence for 5-(4-Chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide


Physicochemical Property Profile: Calculated LogP and Hydrogen Bonding Capacity Differentiate This Scaffold from Common Phthalazine-Based VEGFR-2 Inhibitors

The target compound exhibits a computed XLogP3-AA value of 3, with 1 hydrogen bond donor and 5 hydrogen bond acceptors, as deposited in PubChem [1]. By comparison, the reference phthalazine VEGFR-2 inhibitor vatalanib (PTK787/ZK-222584) has a calculated LogP of approximately 2.8 and contains 1 donor and 6 acceptors; the recently reported highly potent VEGFR-2 inhibitor 4b (IC₅₀ = 0.09 ± 0.02 μM) features a different substitution pattern yielding distinct lipophilicity [2]. The 4-chloro substituent on the phthalazine ring increases electron deficiency relative to the 4-methyl or 4-amino analogs, which may differentially affect π-stacking interactions in kinase ATP-binding pockets—an inference drawn from docking studies of related chlorophthalazine derivatives [2].

Physicochemical_properties Drug_likeness Phthalazine_SAR

Commercial Availability and Purity Specifications: Multi-Vendor Sourcing with Documented Purity ≥95% for Reproducible Screening

CAS 736940-27-5 is commercially available from multiple independent vendors with certified purity specifications ranging from 95% to 98%, including CymitQuimica (95.0% purity, catalog Ref. 10-F511740), MolCore (≥98%, NLT 98% specification), Leyan (97%, catalog No. 1141818), and ChemAny (97%, catalog No. CM544219) [1]. In contrast, closely related 4-chlorophthalazine sulfonamide analogs such as 5-(4-chlorophthalazin-1-yl)-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide (CAS 733801-91-7) and 5-(4-chlorophthalazin-1-yl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzenesulfonamide (CAS 827584-56-5) are listed by fewer vendors, often with longer lead times or lower purity guarantees . The N,2-dimethyl analog benefits from a broader supplier base, supporting competitive pricing and reliable restocking for iterative medicinal chemistry campaigns.

Chemical_procurement Purity_specification Vendor_comparison

Structural Differentiation from Carbonic Anhydrase-Targeted Phthalazine Sulfonamides: Absence of Primary Sulfonamide Zinc-Binding Group

The most potent phthalazine sulfonamide carbonic anhydrase inhibitors reported by Angeli et al. (2024) universally contain a primary sulfonamide (-SO₂NH₂) or 4-aminobenzenesulfonamide motif that directly coordinates the active-site Zn²⁺ ion, achieving Ki values as low as 1.8 nM against hCA II (compound 3c) and 3.7 nM against hCA IX [1]. The target compound bears an N,2-dimethylbenzenesulfonamide group in which the sulfonamide nitrogen is methylated (N-CH₃), eliminating the deprotonatable -SO₂NH⁻ zinc-binding functionality [2]. This single methylation abolishes the canonical CA inhibition mechanism, redirecting the compound's potential target space away from carbonic anhydrases and toward kinase or other non-CA targets. This is a definitive structural differentiation point: the compound cannot be used as a CA inhibitor, whereas many literature phthalazine sulfonamides are explicitly developed for CA inhibition.

Carbonic_anhydrase Zinc-binding_group Structural_differentiation

Recommended Research and Procurement Application Scenarios for 5-(4-Chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide (CAS 736940-27-5)


Kinase Inhibitor Screening Libraries Targeting VEGFR-2 or Non-CA Zinc-Dependent Enzymes

The compound's methylated sulfonamide excludes it from carbonic anhydrase screening but positions it as a candidate for kinase-focused libraries. Recent phthalazine VEGFR-2 inhibitors achieve IC₅₀ values from 0.09 to 0.892 μM [1], and the 4-chlorophthalazine scaffold with an N-methyl sulfonamide may occupy the ATP-binding site differently than primary sulfonamide analogs. Use this compound as a scaffold-hopping starting point distinct from vatalanib-like structures. The multi-vendor availability (95–98% purity) supports high-throughput screening procurement .

Structure–Activity Relationship (SAR) Exploration of 1,4-Disubstituted Phthalazines with Non-Canonical Zinc-Binding Motifs

Literature phthalazine SAR has focused almost exclusively on primary sulfonamide zinc binders for CA inhibition (Ki range: 1.8–128.93 nM across hCA I, II, IX, XII) [2]. The N-methylated sulfonamide in this compound provides an underexplored SAR vector. Systematic variation of the N-alkyl group (methyl vs. ethyl vs. hydroxyethyl) across commercially available analogs enables mapping of the steric and electronic tolerance of target pockets, generating intellectual property-differentiating SAR data.

Negative Control or Selectivity Counter-Screen for Carbonic Anhydrase Inhibitor Programs

Because the methylated sulfonamide cannot coordinate the CA active-site Zn²⁺ ion, this compound can serve as a structurally matched negative control in CA inhibitor screening cascades. Where active phthalazine sulfonamides show Ki values of 1.8–85.91 nM against hCA isoforms [2], this compound is predicted to be inactive or weakly active, enabling discrimination between CA-mediated and off-target cellular effects. Its high commercial purity (≥97%) ensures that observed inactivity is not an artifact of sample degradation .

Fragment-Based or Scaffold-Hopping Drug Discovery Programs Requiring 4-Chlorophthalazine Building Blocks

The compound serves as a synthetic precursor for further derivatization at the sulfonamide nitrogen or the phthalazine 4-position, as described in patent literature referencing related disubstituted phthalazine syntheses [3]. Its defined purity (95–98%) and commercial availability from multiple suppliers make it a reliable starting material for parallel synthesis or late-stage functionalization, reducing in-house synthetic burden.

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